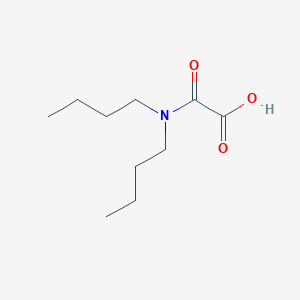

(Dibutylamino)(oxo)acetic acid

Description

(Dibutylamino)(oxo)acetic acid is a substituted oxoacetic acid derivative characterized by a dibutylamino group attached to the α-carbon of the oxoacetic acid backbone. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol. The compound’s structure features a ketone (oxo) group and a carboxylic acid, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

CAS No. |

70785-81-8 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-(dibutylamino)-2-oxoacetic acid |

InChI |

InChI=1S/C10H19NO3/c1-3-5-7-11(8-6-4-2)9(12)10(13)14/h3-8H2,1-2H3,(H,13,14) |

InChI Key |

CVNQWQMAEUQRCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dibutylamino)(oxo)acetic acid typically involves the reaction of dibutylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Advanced purification techniques, including distillation and high-performance liquid chromatography (HPLC), are used to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Dibutylamino)(oxo)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted amino acids.

Scientific Research Applications

(Dibutylamino)(oxo)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Dibutylamino)(oxo)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Dibutylamino)(oxo)acetic acid with structurally related oxoacetic acid derivatives, focusing on molecular properties, substituent effects, and biological activities:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | References |

|---|---|---|---|---|---|

| This compound | Dibutylamino | C₁₀H₁₉NO₃ | 201.26 | Hypothesized increased lipophilicity; potential prodrug candidate. | (Inferred) |

| (Ethylamino)(oxo)acetic acid | Ethylamino | C₄H₇NO₃ | 117.10 | 10× selective inhibition of LDHC4 (anticancer target); moderate bioavailability. | |

| (2,6-Dimethylphenyl)aminoacetic acid | 2,6-Dimethylphenyl | C₁₀H₁₁NO₃ | 193.20 | Used in synthetic chemistry; aromatic substituents may enhance stability. | |

| 2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid | 3,5-Difluorophenyl | C₈H₅F₂NO₃ | 201.13 | Electron-withdrawing fluorine groups increase acidity; irritant (research use). | |

| Oxo(2-pyridinylamino)acetic acid | 2-Pyridinylamino | C₇H₆N₂O₃ | 166.14 | Heterocyclic substituent enhances metal-binding capacity; potential chelator. | |

| 2-(Methylamino)-2-oxoacetic acid | Methylamino | C₃H₅NO₃ | 119.08 | Simplest alkyl-substituted analog; limited bioavailability due to high polarity. | |

| N,N-Diethyl-3-oxaglutaramic acid | Diethylamino-ethoxy | C₈H₁₅NO₄ | 189.21 | Ester prodrug; improved membrane permeability compared to carboxylic acids. |

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Alkylamino Groups (e.g., ethyl, dibutyl): Longer alkyl chains (e.g., dibutyl) likely enhance lipophilicity, improving cell membrane penetration but reducing aqueous solubility. For example, (Ethylamino)(oxo)acetic acid’s moderate lipophilicity balances selectivity and bioavailability in targeting LDHC4 . Aromatic/Aryl Groups (e.g., 2,6-dimethylphenyl, 3,5-difluorophenyl): These substituents increase steric bulk and electronic effects. Fluorine atoms in the 3,5-difluoro derivative may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Pharmacokinetic Considerations: Ester derivatives (e.g., N,N-Diethyl-3-oxaglutaramic acid) exhibit superior bioavailability compared to carboxylic acids due to increased membrane permeability . This suggests that this compound could serve as a prodrug precursor.

Structural Diversity and Applications: Heterocyclic variants like Oxo(2-pyridinylamino)acetic acid demonstrate metal-chelating properties, useful in catalysis or metalloenzyme inhibition . Aryl-substituted analogs are prioritized for stability in harsh synthetic conditions, while alkylamino derivatives are explored for targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.